2-Chlorotrityl Chloride Resin: A Technical Guide for Solid-Phase Synthesis
2-Chlorotrityl Chloride Resin: A Technical Guide for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support widely employed in solid-phase synthesis, most notably in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its exceptional acid lability, which allows for the cleavage of synthesized molecules under extremely mild conditions, thereby preserving sensitive functional groups. This technical guide provides an in-depth overview of 2-CTC resin, including its core properties, experimental protocols, and key applications.
Core Properties and Advantages
Introduced in the late 1980s, 2-CTC resin is a polystyrene-based support functionalized with a 2-chlorotrityl chloride group.[1] The polystyrene backbone provides insolubility, facilitating easy filtration and washing during the synthetic process.[1] The key feature of this resin is the 2-chlorotrityl linker, which offers several distinct advantages over other resins.
The primary advantage of 2-CTC resin is its extreme sensitivity to acidic conditions, allowing for the cleavage of the final product under very mild treatments.[1][2] This is crucial for the synthesis of protected peptide fragments and molecules containing acid-sensitive functionalities that would be compromised under the harsher conditions required for resins like Wang or Rink amide resin.[1] The steric bulk of the trityl group also effectively minimizes side reactions, such as the formation of diketopiperazines, particularly when synthesizing peptides with C-terminal proline or cysteine.[1][2][3] Furthermore, the attachment of the first amino acid to the resin proceeds with minimal racemization.[2]
Quantitative Data Summary
The physical and chemical properties of 2-Chlorotrityl chloride resin can vary between manufacturers and specific product grades. The following tables summarize typical quantitative data for this resin.
| Property | Typical Value(s) | Source(s) |
| Matrix | Polystyrene cross-linked with 1% Divinylbenzene (DVB) | [1][2] |
| Particle Size | 100-200 mesh or 200-400 mesh | [1][2] |
| Loading (Substitution) | 0.4 - 1.9 mmol/g | [1][2] |
| Appearance | Pale yellow crystalline powder | [4] |
| Solubility | Insoluble in water; Soluble in Chloroform, Methanol (B129727), and Dichloromethane (B109758) | [4] |
| Storage Temperature | 2-8°C | [4] |
| Cleavage Condition | Reagents | Time | Outcome | Source(s) |
| Mild Cleavage (Protected Fragments) | 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 15-60 min | Cleaves peptide from resin while leaving most side-chain protecting groups intact. | [1][5] |
| Mild Cleavage (Protected Fragments) | Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v) | 30 min | Cleavage of protected peptide fragments. | [6] |
| Mild Cleavage (Protected Fragments) | Hexafluoroisopropanol (HFIP)/DCM (1:4 v/v) | - | Fast and effective cleavage with minimal racemization. | [7] |
| Greener Mild Cleavage | 2% TFA in anisole (B1667542) or 1,3-dimethoxybenzene | - | Alternative to DCM for cleavage of protected peptides. | [8] |
| Full Deprotection | 95% TFA in DCM | - | Cleaves the peptide from the resin and removes most common acid-labile protecting groups. | [3] |
Experimental Protocols
Activation of 2-Chlorotrityl Chloride Resin
Due to its high sensitivity to moisture, which can lead to a reduction in loading capacity, it is often recommended to activate the 2-CTC resin before the coupling of the first amino acid.[9]
Materials:
-
2-Chlorotrityl chloride resin
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the 2-CTC resin in anhydrous DCM.
-
Prepare a solution of SOCl₂ in anhydrous DCM (e.g., 2% to 25% v/v).[9]
-
Add the SOCl₂ solution to the swollen resin.
-
Agitate the mixture for a short period (e.g., 5 minutes).[9]
-
Wash the resin thoroughly with anhydrous DCM to remove excess SOCl₂.
Attachment of the First Amino Acid
Materials:
-
Activated 2-Chlorotrityl chloride resin
-
Fmoc-protected amino acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for capping)
Procedure:
-
Swell the activated 2-CTC resin in anhydrous DCM for 30-40 minutes.[10]
-
Dissolve the Fmoc-protected amino acid (1.5 equivalents relative to the resin loading) in anhydrous DCM.[10]
-
Add the amino acid solution to the resin.
-
Add DIPEA (5 equivalents relative to the resin loading) to the mixture.[10]
-
Agitate the reaction mixture for 1 to 12 hours to ensure complete coupling.[10]
-
To cap any unreacted chlorotrityl sites, add methanol (e.g., 100 µL) and continue agitation for 30 minutes.[9]
-
Wash the resin sequentially with DCM, DMF, and Methanol to remove excess reagents.[10]
Cleavage of the Peptide from the Resin
The choice of cleavage cocktail depends on whether a fully deprotected peptide or a protected peptide fragment is desired.
For Protected Peptide Fragments:
Materials:
-
Peptide-bound resin
-
Cleavage solution: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)[6]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM.
-
Suspend the resin in half of the prepared cleavage solution.[6]
-
Allow the mixture to stand at room temperature for 30 minutes.[6]
-
Filter the resin and wash it with the remaining cleavage solution.[6]
-
Combine the filtrates and concentrate under reduced pressure to remove the DCM.[6]
-
Precipitate the protected peptide by adding cold diethyl ether.[6]
-
Filter and wash the precipitated peptide with cold ether.[6]
For Fully Deprotected Peptides:
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM and dry it.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and wash it with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide with cold diethyl ether to remove scavengers and residual TFA.
Visualizations
Caption: Attachment of an Fmoc-protected amino acid to 2-CTC resin.
Caption: Cleavage of a protected peptide fragment from 2-CTC resin.
Caption: General workflow for solid-phase peptide synthesis using 2-CTC resin.
Applications
The primary application of 2-chlorotrityl chloride resin is in solid-phase peptide synthesis (SPPS), particularly for the preparation of protected peptide fragments that can be used in convergent synthesis strategies.[1][3] It is also highly suitable for the synthesis of peptides containing C-terminal residues that are prone to side reactions, such as cysteine, histidine, and proline.[3] Beyond peptides, 2-CTC resin is a valuable tool in the solid-phase synthesis of small organic molecules and peptidomimetics, where a carboxylic acid functionality needs to be temporarily anchored to a solid support.[10][11] Its utility extends to the synthesis of peptide alcohols and for use in various organic reactions, including cyclization reactions.[12]
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. seplite.com [seplite.com]
- 4. 2-Chlorotrityl chloride | 42074-68-0 [chemicalbook.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. peptide.com [peptide.com]
- 7. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jacsdirectory.com [jacsdirectory.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. shop.bachem.com [shop.bachem.com]
